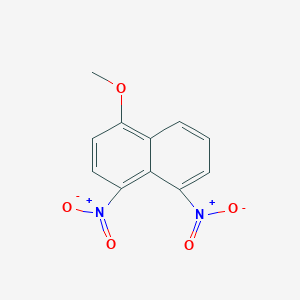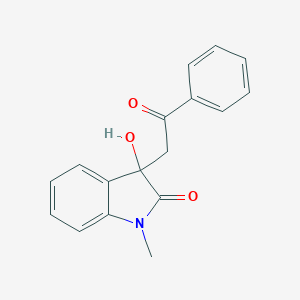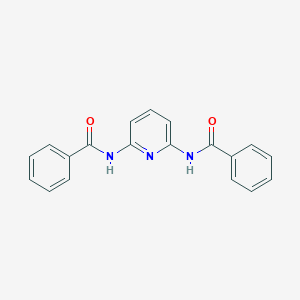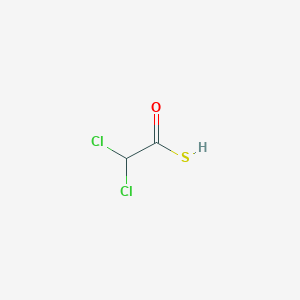
alpha-Dichlorothioacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Dichlorothioacetic acid (DCTA) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DCTA is a member of the thioacetic acid family and is often used as a precursor in the synthesis of other organic compounds. In
Aplicaciones Científicas De Investigación
Alpha-Dichlorothioacetic acid has a variety of potential applications in scientific research. It has been used as a precursor in the synthesis of other organic compounds, such as thioacetamide and thioacetone. alpha-Dichlorothioacetic acid has also been used in the synthesis of fluorescent dyes and in the preparation of sulfur-containing polymers.
Mecanismo De Acción
The mechanism of action of alpha-Dichlorothioacetic acid is not fully understood. However, it is believed to act as a thiol-reactive agent, meaning that it can react with thiol-containing molecules such as proteins and enzymes. This reaction can lead to changes in the structure and function of these molecules, which can have various effects on biological systems.
Biochemical and Physiological Effects:
alpha-Dichlorothioacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cholinesterases and acetylcholinesterases. alpha-Dichlorothioacetic acid has also been shown to induce oxidative stress and DNA damage in cells. Additionally, alpha-Dichlorothioacetic acid has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-Dichlorothioacetic acid in lab experiments is its high reactivity with thiol-containing molecules. This reactivity makes it a useful tool for studying the structure and function of these molecules. However, alpha-Dichlorothioacetic acid can also be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, alpha-Dichlorothioacetic acid can be difficult to handle due to its high volatility and corrosive nature.
Direcciones Futuras
There are several future directions for research on alpha-Dichlorothioacetic acid. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of alpha-Dichlorothioacetic acid and its effects on biological systems. Finally, there is a need for the development of safer and more effective methods for synthesizing and handling alpha-Dichlorothioacetic acid in the lab.
In conclusion, alpha-Dichlorothioacetic acid is a synthetic compound that has various potential applications in scientific research. Its high reactivity with thiol-containing molecules makes it a useful tool for studying the structure and function of these molecules. However, its toxicity and corrosive nature can limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of alpha-Dichlorothioacetic acid and its effects on biological systems, as well as to develop safer and more effective methods for synthesizing and handling it in the lab.
Métodos De Síntesis
Alpha-Dichlorothioacetic acid can be synthesized through various methods, including the reaction of thioacetic acid with chlorine gas or the reaction of acetyl chloride with sodium sulfide. One of the most common methods of synthesizing alpha-Dichlorothioacetic acid is through the reaction of thioacetic acid with sulfuryl chloride. This method involves the addition of sulfuryl chloride to thioacetic acid in the presence of a catalyst such as iron (III) chloride. The resulting product is then purified through distillation or recrystallization.
Propiedades
Número CAS |
13639-16-2 |
|---|---|
Fórmula molecular |
C2H2Cl2OS |
Peso molecular |
145.01 g/mol |
Nombre IUPAC |
2,2-dichloroethanethioic S-acid |
InChI |
InChI=1S/C2H2Cl2OS/c3-1(4)2(5)6/h1H,(H,5,6) |
Clave InChI |
FTHIZBAYNLJMRT-UHFFFAOYSA-N |
SMILES |
C(C(=O)S)(Cl)Cl |
SMILES canónico |
C(C(=O)S)(Cl)Cl |
Otros números CAS |
13639-16-2 |
Sinónimos |
2,2-dichloroethanethioic S-acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





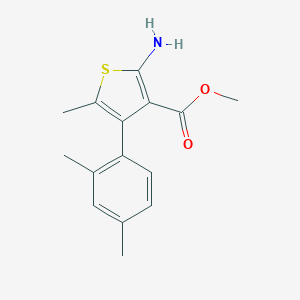

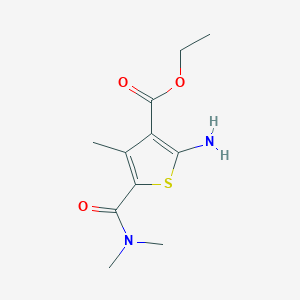
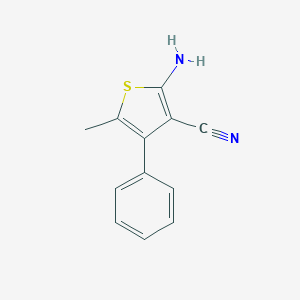


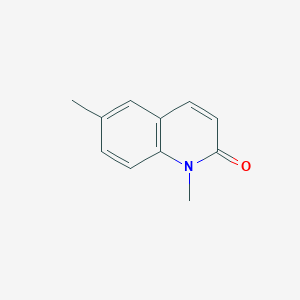
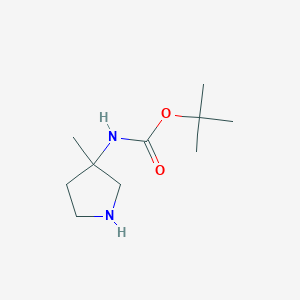
![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)
